molecular formula C28H30N4O6S B608341 KI696

KI696

Numéro de catalogue: B608341
Poids moléculaire: 550.6 g/mol
Clé InChI: ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KI-696 est une sonde à haute affinité qui inhibe puissamment l'interaction entre la protéine 1 associée à ECH de type Kelch (KEAP1) et le facteur 2 apparenté au facteur érythroïde nucléaire 2 (NRF2). Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'interaction KEAP1-NRF2, qui joue un rôle crucial dans les mécanismes de défense cellulaire contre le stress oxydatif et l'inflammation .

Analyse Des Réactions Chimiques

Structural Basis of KEAP1 Binding

KI-696 binds the Kelch domain of KEAP1 with high affinity (Kd=1.3nMK_d=1.3\,\text{nM}, ITC) by forming non-covalent interactions, as confirmed by X-ray crystallography (PDB: 5FNU) . Key structural features include:

  • Sulfonamide moiety : Solvent-exposed, enabling linker conjugation for PROTAC development .

  • Hydrophobic interactions : Stabilize binding to KEAP1’s β-propeller structure .

Table 1: Binding Affinity and Structural Data

ParameterValueMethodSource
KdK_d (KEAP1 binding)1.3nM1.3\,\text{nM}Isothermal Titration Calorimetry (ITC)
PDB ID5FNUX-ray crystallography
Target domainKEAP1 Kelch domain

Chemical Modifications in PROTAC Design

KI-696 serves as a KEAP1-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Conjugation reactions involve:

  • Amide bond formation : Linking KI-696’s sulfonamide group to target ligands (e.g., BRD4 inhibitor JQ1) via alkyl/PEG spacers .

  • Stereochemical optimization : Chiral HPLC separation of intermediates ensures productive ternary complex formation (e.g., DGY-06–177-pk2 vs. pk1) .

Table 2: PROTAC Derivatives and Degradation Efficiency

PROTACTargetLinker LengthDegradation Efficiency (DC50DC_{50})Cell Line
DGY-06–177BRD412 atoms1μM1\,\mu \text{M}HEK293T
NJH-05–141BRD49 atoms0.8μM0.8\,\mu \text{M}HEK293T
DGY-03–188Multi-kinase8 atomsNo degradation observedHEK293T

Synergistic Interactions with Electrophiles

KI-696 synergizes with electrophilic NRF2 activators (e.g., sulforaphane) to amplify antioxidant response element (ARE) activation . Mechanistically:

  • KEAP1 inhibition : KI-696 blocks NRF2 ubiquitination, while electrophiles modify KEAP1’s Cys151, further stabilizing NRF2 .

  • Dose-dependent synergy : Combined treatment enhances ARE-driven gene expression (e.g., Nqo1, Ho-1) beyond additive effects .

In Vivo Reactivity and Pharmacokinetics

Despite potent in vitro activity, KI-696 exhibits limitations in in vivo applications:

  • Rapid clearance : High systemic clearance (>50mL min kg>50\,\text{mL min kg}) necessitates intravenous infusion .

  • Low oral bioavailability : Attributed to metabolic instability and first-pass effects .

Table 3: Pharmacokinetic Profile

ParameterValueModelSource
Half-life (t1/2t_{1/2})<2hr<2\,\text{hr}Murine
Bioavailability (IV)100%Murine
Bioavailability (oral)<5%Murine

Impact on Cellular Redox States

KI-696 treatment induces NADH-reductive stress in KEAP1-dependent cancer cells:

  • NADH/NAD+ ratio : Increases 2–3 fold via NRF2-mediated metabolic reprogramming .

  • Glutathione synthesis : Upregulates Gclc and Gsta3, boosting glutathione levels (2.5–4.0 fold) .

Stability and Degradation Pathways

  • Sulfoxide bond lability : The sulfoxide group in KI-696 is prone to reduction in vivo, potentially limiting its stability .

  • Covalent binding hypothesis : Some studies suggest transient covalent interactions with KEAP1, though primary binding is non-covalent .

KI-696’s chemical reactivity and interactions underpin its utility as a tool compound for KEAP1-NRF2 studies and PROTAC development. While its in vivo limitations highlight the need for structural optimization, its in vitro potency and synergy with electrophiles make it invaluable for redox biology research. Future work may focus on improving pharmacokinetics through prodrug strategies or alternative linker chemistries .

Applications De Recherche Scientifique

Cancer Therapy

KI696 has shown significant potential in enhancing the efficacy of glutaminase inhibitors, such as CB-839, particularly in cancers with KEAP1 mutations. Research indicates that treatment with this compound sensitizes both mouse and human cell lines to glutaminase inhibition, leading to reduced tumor growth in various cancer types, including lung adenocarcinoma and melanoma .

Case Study: Lung Cancer

  • In a study involving human lung cancer cell lines (H2009), this compound treatment resulted in increased NRF2 accumulation and upregulation of target genes associated with antioxidant responses. Co-treatment with CB-839 further suppressed cell growth, demonstrating a synergistic effect .

Metabolic Reprogramming

The activation of NRF2 through this compound not only impacts cancer cell survival but also alters cellular metabolism. For instance, treatment with this compound has been shown to reduce levels of TCA cycle intermediates, indicating a shift towards increased glutamine dependency in tumor cells . This metabolic rewiring is crucial for developing therapeutic strategies that exploit the altered metabolism of cancer cells.

Data Table: Metabolic Changes Induced by this compound

ParameterControl (untreated)This compound Treatment
Total TCA Cycle IntermediatesHighLow
Glutamine DependencyLowHigh
Mitochondrial RespirationNormalReduced

NRF2 Imaging in Cancer Diagnosis

Recent advancements have utilized this compound for imaging purposes to assess NRF2 activation in non-small cell lung cancer (NSCLC). The compound's ability to enhance NRF2 levels allows for better visualization of tumor metabolism through techniques like positron emission tomography (PET), providing insights into tumor biology and potential therapeutic responses .

Mécanisme D'action

KI-696 exerts its effects by inhibiting the interaction between KEAP1 and NRF2. Under normal conditions, KEAP1 binds to NRF2 and targets it for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, KI-696 stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of ARE-driven genes . These genes encode for various cytoprotective enzymes involved in detoxification and antioxidant defense .

Activité Biologique

KI696, a potent and selective inhibitor of the KEAP1-NRF2 interaction, has garnered significant attention in recent research due to its biological activity, particularly in cancer and chronic obstructive pulmonary disease (COPD) contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting the KEAP1 protein, which normally promotes the degradation of NRF2, a transcription factor that regulates antioxidant response genes. By inhibiting KEAP1, this compound stabilizes NRF2, leading to its accumulation in the nucleus and subsequent activation of target genes involved in cellular defense mechanisms.

Key Findings:

  • NRF2 Activation : Treatment with this compound has been shown to induce NRF2 activation across various cell lines, notably in non-small cell lung cancer (NSCLC) models. This activation correlates with changes in cellular metabolism and proliferation rates .
  • Proliferation Effects : In a study involving over 800 cancer cell lines, it was observed that this compound treatment resulted in altered proliferation patterns depending on the KEAP1 status of the cells. KEAP1-dependent cell lines exhibited a proliferation block upon treatment, while KEAP1-independent lines did not show significant changes .

Biological Activity in Cancer

This compound has been extensively studied for its effects on cancer cell lines, particularly NSCLC. The compound's ability to modulate metabolic pathways and gene expression profiles has implications for cancer therapy.

Table 1: Effects of this compound on NSCLC Cell Lines

Cell Line TypeProliferation ResponseNRF2 ActivationKey Gene Expression Changes
KEAP1-dependentDecreasedIncreasedHO-1, NQO1
KEAP1-independentUnchangedIncreasedGlycolytic genes
  • Metabolic Reprogramming : this compound treatment leads to a shift from glycolytic metabolism to oxidative phosphorylation in KEAP1-dependent cells. This shift is associated with increased sensitivity to oxidative stress and changes in lactate production .
  • Gene Expression : The treatment results in upregulation of several NRF2 target genes such as HO-1 and NQO1, which are critical for cellular defense against oxidative damage .

Biological Activity in COPD

Recent studies have highlighted the potential of this compound in restoring immune function in alveolar macrophages from COPD patients. The compound has been shown to enhance efferocytosis—the process by which dead cells are cleared by macrophages—by activating NRF2 pathways.

Key Findings:

  • Restoration of Macrophage Function : In COPD models, this compound treatment restored ME-1 expression and increased TCA cycle intermediates, which are crucial for energy metabolism in macrophages .
  • Efferocytosis Improvement : The compound partially rescued efferocytosis function in COPD alveolar macrophages, indicating its therapeutic potential for lung diseases characterized by impaired immune responses .

Case Studies

Several case studies illustrate the efficacy of this compound across different biological contexts:

  • Lung Cancer Study : A study involving KP cells demonstrated that this compound treatment led to significant NRF2 accumulation and stabilization of Bach1, indicating complex regulatory interactions influenced by NRF2 activity .
  • Neuroprotective Effects : In dopaminergic neurons exposed to toxic conditions, treatment with this compound showed a reduction in toxicity levels, suggesting potential neuroprotective applications .

Propriétés

IUPAC Name

(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.